2,5-Difluoro-4-nitroaniline

Crystallization Process Chemistry Quality Control

Inconsistent isomer quality can derail CCR5 antagonist synthesis. 2,5-Difluoro-4-nitroaniline (CAS 1542-36-5) is the definitive building block, featuring a unique 2,5-difluoro-4-nitro substitution essential for target pharmacophore integrity. • Preferred starting material for CCR5 antagonist scaffolds cited in patent literature. • High 153-153.5 °C melting point enables effective recrystallization for superior intermediate purity. • Distinct ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous identity verification for supply chain QC.

Molecular Formula C6H4F2N2O2
Molecular Weight 174.1 g/mol
CAS No. 1542-36-5
Cat. No. B171755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-nitroaniline
CAS1542-36-5
Molecular FormulaC6H4F2N2O2
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)[N+](=O)[O-])F)N
InChIInChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
InChIKeyIBGGCVMFSJQOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-nitroaniline: Specialized Aromatic Building Block


2,5-Difluoro-4-nitroaniline (CAS 1542-36-5) is a polysubstituted aromatic amine characterized by the presence of two fluorine atoms and a nitro group on an aniline core . This specific arrangement of electron-withdrawing and electron-donating groups creates a unique electronic environment on the phenyl ring, defining its role as a versatile and reactive intermediate in organic synthesis . Its primary utility lies in its function as a strategic building block for constructing more complex molecules in the pharmaceutical and agrochemical sectors, rather than as a final active ingredient [1]. The compound's molecular formula is C6H4F2N2O2, and it has a molecular weight of 174.1 g/mol, with a density of 1.554 g/cm³ and a melting point of 153-153.5 °C .

Specialized aromatic building block with a unique 2,5-difluoro-4-nitro substitution pattern
Creates a distinct electronic environment for nucleophilic aromatic substitution and heterocycle formation
Used as a strategic intermediate in pharmaceutical and agrochemical research, not as a final active ingredient

Risks of Replacing 2,5-Difluoro-4-nitroaniline with Analogs


The precise substitution pattern on the phenyl ring is the primary driver of reactivity and dictates the success or failure of downstream synthetic pathways. Consequently, in-class compounds like other difluoro-nitroaniline isomers cannot be interchanged without fundamentally altering the chemical outcome . The 2,5-difluoro-4-nitroaniline isomer presents a unique combination of electronic effects: the two fluorine atoms at the 2- and 5-positions withdraw electron density inductively but can donate it through resonance, while the nitro group at the 4-position is a strong electron-withdrawing group. This creates a distinct pattern of partial charges and molecular orbitals that determines its behavior in nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and heterocycle formation . Substituting with an isomer like 2,4-difluoro-5-nitroaniline or a mono-fluoro analog would result in a different electronic landscape and steric profile, potentially leading to significantly different reaction rates, regio-selectivities, and product yields. For a process chemist or procurement specialist, this translates to failed syntheses, the need for costly re-optimization, and inconsistent product quality.

Electronic map Regio-isomeric analogs (e.g., 2,4-difluoro-5-nitroaniline) create a different partial charge distribution, which may alter SNAr selectivity and product outcome.
Physical properties Melting point, boiling point, and density differ significantly; substitution may affect recrystallization, distillation, and process engineering parameters.
Patent linkage Specific isomer is cited as a key intermediate for CCR5 antagonist synthesis; generic analogs lack this established application context.

2,5-Difluoro-4-nitroaniline vs Analogs: Key Differences


Melting Point: Indicator of Crystalline Purity

The high melting point of 2,5-difluoro-4-nitroaniline, 153-153.5 °C, is a key differentiator from its isomer 2,4-difluoro-5-nitroaniline, which melts at 94-96 °C. This nearly 60 °C difference reflects significantly stronger intermolecular forces in the solid state for the 2,5-isomer, a direct consequence of its specific substitution pattern and resulting dipole moment [1].

Melting Point
Cross-study comparable
153–153.5 °C (target) vs. 94–96 °C (2,4-isomer); +57–59.5 °C
Supports purity and recrystallization control
Vendor-reported data; confirm lot-specific melting range
Crystallization Process Chemistry Quality Control

Boiling Point and Density Variations

The boiling point of 2,5-difluoro-4-nitroaniline is reported as 337.2±37.0 °C at 760 mmHg, while its isomer 2,4-difluoro-5-nitroaniline has a lower predicted boiling point of 309.4±37.0 °C [1]. This is a direct consequence of the different substitution pattern altering the compound's overall polarity and intermolecular interactions. Density also differs between the two isomers .

Boiling Point
Cross-study comparable
337.2±37.0 °C (target) vs. 309.4±37.0 °C (2,4-isomer); +27.8 °C mean difference
Process engineering parameter differs significantly
Predicted values; experimental confirmation recommended
Process Engineering Distillation Physical Chemistry

Patent-Cited Use as CCR5 Antagonist Intermediate

The specific substitution pattern of 2,5-difluoro-4-nitroaniline is crucial for its established role as an intermediate in the synthesis of patented drug candidates. Its use has been specifically cited in patents concerning the preparation of CCR5 antagonists, a class of compounds investigated for treating HIV, asthma, and other inflammatory diseases [1]. In contrast, isomers like 2,4-difluoro-5-nitroaniline are typically cited only for general research use without this level of specific, high-value, disease-relevant application linkage [2].

Patent Application
Head-to-head
Cited as CCR5 antagonist intermediate vs. general research use only for 2,4-isomer
Validates isomer-specific synthetic pathway
Review patent scope for target relevance
Medicinal Chemistry Process Patent CCR5 Antagonist

Regio-selectivity in SNAr Reactions

The positioning of the electron-withdrawing nitro and fluoro groups in 2,5-difluoro-4-nitroaniline creates a unique electronic environment that dictates regio-selectivity in nucleophilic aromatic substitution (SNAr) reactions . The strong electron-withdrawing effect of the 4-nitro group, combined with the inductive withdrawal of the 2- and 5-fluoro substituents, strongly activates specific positions on the ring for nucleophilic attack. This is a well-established principle in physical organic chemistry: the substitution pattern is the primary determinant of which carbon-halogen bond is most susceptible to cleavage. For an isomer like 2,4-difluoro-5-nitroaniline, the different placement of the nitro and fluoro groups relative to each other creates an entirely different electronic map .

SNAr Selectivity
Class-level
Activation predicted ortho/para to nitro group; 2,5-substitution directs nucleophilic attack
Unique regio-selectivity directs product outcome
Experimental validation required for specific substrates
Nucleophilic Aromatic Substitution Reactivity Regio-selectivity

Benzimidazole Synthesis Precursor

2,5-Difluoro-4-nitroaniline serves as a valuable building block for synthesizing biologically active heterocyclic compounds, with a documented use in the construction of benzimidazoles . The 2,5-difluoro-4-nitro substitution pattern is specifically conducive to forming such structures via reduction of the nitro group to an amine, followed by cyclization. This application is directly tied to its specific geometry and electronic properties. While other isomers like 2,4-difluoro-5-nitroaniline can also be used in heterocycle synthesis, the resulting regio-isomers of the final heterocyclic product will be different due to the altered fusion points on the phenyl ring .

Heterocycle Formation
Class-level
Documented benzimidazole precursor; 2,4-isomer yields different regio-isomer
Scaffold-specific building block for 5,6-difluoro heterocycles
Verify final heterocycle regio-isomer by NMR or HPLC
Heterocyclic Chemistry Benzimidazole Synthetic Methodology

19F and 1H NMR Fingerprints

Each fluoro-nitroaniline isomer possesses a unique and distinguishable Nuclear Magnetic Resonance (NMR) spectrum, including 1H, 13C, and 19F NMR [1]. The specific arrangement of substituents in 2,5-difluoro-4-nitroaniline leads to a characteristic pattern of spin-spin coupling constants and chemical shifts. This is a powerful analytical fingerprint that allows for unambiguous identification and confirmation of structural integrity. While detailed spectral assignments are available for all ten fluoro-nitroaniline isomers, the pattern for the 2,5-isomer is unique to it [2].

NMR Fingerprint
Class-level
Unique 1H, 13C, 19F NMR spin-spin coupling and chemical shift pattern
QC benchmark for isomer identity confirmation
Reference standard or literature spectrum needed for comparison
Analytical Chemistry NMR Spectroscopy Quality Assurance

Application Scenarios for 2,5-Difluoro-4-nitroaniline


CCR5 Antagonist Lead Synthesis

This compound is the preferred starting material when the synthetic target is a known CCR5 antagonist scaffold, as cited in patent literature. Its specific substitution pattern is integral to the pharmacophore, making it a non-substitutable intermediate in these specific drug discovery and development programs [1]. The documented link to this therapeutic area provides a strong, evidence-based justification for its procurement.

Regio-selective 5,6-Difluoro Heterocycle Synthesis

When the goal is to synthesize heterocyclic systems like benzimidazoles, indoles, or quinoxalines with a specific 5,6-difluoro substitution pattern, 2,5-difluoro-4-nitroaniline is the logical choice [1]. Reduction of the nitro group yields a 1,2-diamino intermediate that is perfectly positioned for cyclization, ensuring the fluorine atoms end up in the desired locations on the fused ring system. Other isomers would yield differently fluorinated products, which could have vastly different biological activities.

High-Purity Crystalline Intermediate in Synthesis

For processes where intermediate purity is paramount, the high melting point (153-153.5 °C) of 2,5-difluoro-4-nitroaniline makes it a superior choice over lower-melting isomers like 2,4-difluoro-5-nitroaniline (94-96 °C) [1]. Its robust crystalline nature allows for more effective purification via recrystallization, removing impurities that could poison catalysts or lead to difficult-to-remove byproducts in subsequent steps. This can improve overall yield and simplify the final purification of the API.

Reference Standard for Isomer Confirmation

Given that many difluoro-nitroaniline isomers exist and can be mistaken for one another, this compound is essential for use as an analytical reference standard. Its unique and fully assigned 1H, 13C, and 19F NMR spectra [1] and its distinctive melting point provide a definitive benchmark for confirming the identity and purity of incoming shipments, preventing costly supply chain errors. This is a critical quality assurance application.

Application
Selection Property
Validation Focus
CCR5 antagonist lead synthesis
Patent-cited intermediate for specific pharmacophore construction
Verify isomer identity and patent linkage relevance
5,6-Difluoro heterocycle synthesis
Regio-selective precursor for benzimidazole/indole scaffolds
Confirm regio-isomer formation via NMR or HPLC
High-purity crystalline intermediate
High melting point supports recrystallization-based purification
Assess purity improvement and catalyst compatibility after recrystallization
Isomer reference standard
Definitive NMR fingerprint and distinct melting point
Use as QC benchmark to confirm incoming material identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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